molecular formula C20H26N6O2S B2689136 2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide CAS No. 941941-66-8

2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

Cat. No.: B2689136
CAS No.: 941941-66-8
M. Wt: 414.53
InChI Key: CPTSNRUGKVAPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors such as kinases . The core structure is substituted at the 1-position with a 2-(4-methoxyphenyl)ethylacetamide group, at the 4-position with an isopropylamino group, and at the 6-position with a methylsulfanyl moiety. These substitutions are critical for modulating solubility, bioavailability, and target affinity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-13(2)23-18-16-12-22-26(19(16)25-20(24-18)29-4)10-9-21-17(27)11-14-5-7-15(28-3)8-6-14/h5-8,12-13H,9-11H2,1-4H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTSNRUGKVAPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide, often referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's structure suggests a variety of biological activities, particularly in the realms of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N6O2SC_{20}H_{26}N_{6}O_{2}S, with a molecular weight of 414.53 g/mol. The IUPAC name provides insight into its complex structure, which includes a methoxyphenyl group and a pyrazolo-pyrimidine core that is known for its biological activity.

PropertyValue
Molecular FormulaC20H26N6O2S
Molecular Weight414.53 g/mol
Purity≥ 95%

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action, primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. These include:

  • Tyrosine Kinase Inhibition : These compounds have shown activity against tyrosine kinases, which are critical in many signaling pathways related to cancer progression.
  • Antitumor Activity : Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anticancer Activity

A study by Xia et al. highlighted that related pyrazolo compounds exhibited significant antitumor activity with IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines, including A549 (lung cancer) and NCI-H460 (non-small cell lung cancer) . The compound's ability to induce apoptosis was noted as a key mechanism.

Anti-inflammatory Properties

Another aspect of interest is the anti-inflammatory potential of pyrazolo derivatives. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : Evaluate the antitumor effect on A549 cell lines.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 49.85 µM.
  • Case Study on Inflammatory Response :
    • Objective : Assess the compound's effect on TNF-alpha production.
    • Method : In vitro assays using macrophage cell lines.
    • Results : The compound reduced TNF-alpha levels significantly compared to control groups, indicating potential utility in treating inflammatory disorders.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives of pyrazolo compounds have demonstrated significant antiproliferative effects against NCI-60 cancer cell lines, with some exhibiting IC50 values in the low micromolar range .
  • Anti-inflammatory Properties :
    The structural motifs present in this compound suggest that it may exhibit anti-inflammatory effects. Compounds containing pyrazole rings have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Neurological Applications :
    The modulation of metabotropic glutamate receptors (mGluRs) is a promising area for drug development concerning neurological disorders. Compounds similar to 2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide may act as allosteric modulators, influencing receptor activity and offering new avenues for treating conditions such as schizophrenia and depression .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps including the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with methoxy and acetamide groups. Various synthetic routes have been explored to optimize yield and purity, with some methods focusing on the use of microwave-assisted synthesis for efficiency.

Case Study 1: Anticancer Efficacy

In a study conducted by Singla et al., newer pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that similar modifications to this compound could yield even more potent derivatives .

Case Study 2: Anti-inflammatory Potential

Research published in MDPI highlighted the anti-inflammatory properties of pyrazole derivatives, indicating that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that this compound may also possess significant anti-inflammatory activity, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of the target compound and related analogs:

Compound Name/ID Core Structure Key Substituents Biological Activity (Reported) Physicochemical Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(2-(4-Methoxyphenyl)ethylacetamide); 4-(isopropylamino); 6-(methylsulfanyl) Not explicitly reported (inferred kinase inhibition) Molecular weight: ~473.6 g/mol (calculated)
K898-0274 () Pyrazolo[3,4-d]pyrimidine 6-(sulfanylacetamide); 3-chloro-4-methylphenyl; 2-methoxyphenyl Potential kinase inhibitor MP: Not reported; MW: ~513.9 g/mol
Example 53 () Pyrazolo[3,4-d]pyrimidine 3-(4-sulfamoylphenyl); 1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl Chromatin-modifying enzyme inhibitor MP: 175–178°C; MW: 589.1 g/mol
2-((4-Sulfamoylphenyl)Amino)Pyrrolo[2,3-d]Pyrimidine () Pyrrolo[2,3-d]pyrimidine 4-Sulfamoylphenylamino; 7-cyclopentyl Anticancer (NCI-60 screening) Solubility: Moderate in DMF

Key Observations:

In contrast, the pyrrolo[2,3-d]pyrimidine derivative () replaces the pyrazole ring with a pyrrole, altering electronic properties and binding affinity .

Substituent Impact :

  • Methylsulfanyl vs. Sulfonamide : The 6-methylsulfanyl group in the target compound may confer moderate hydrophobicity compared to the sulfonamide in Example 53, which enhances solubility and hydrogen-bonding capacity .
  • Aromatic Substituents : The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to the 3-chloro-4-methylphenyl group in K898-0274, which may increase steric hindrance .

Biological Activity: Pyrazolo[3,4-d]pyrimidines are frequently kinase inhibitors (e.g., JAK2, EGFR). Example 53’s chromene moiety suggests activity against chromatin-modifying enzymes, while the pyrrolo[2,3-d]pyrimidine () showed anticancer activity in NCI-60 screens . The target compound’s isopropylamino group may mimic ATP’s adenine binding, a common kinase inhibition mechanism .

Physicochemical Properties :

  • The target compound’s calculated molecular weight (~473.6 g/mol) falls within the drug-like range, whereas Example 53’s higher MW (~589.1 g/mol) may limit bioavailability . Melting points (e.g., 175–178°C for Example 53) correlate with crystallinity and stability .

Computational and Bioactivity Profiling

  • Similarity Metrics : Tanimoto and Dice indices () quantify structural similarity. For example, the target compound and K898-0274 may share high Tanimoto scores (>0.7) due to their shared core, while differences in substituents reduce similarity with pyrrolo[2,3-d]pyrimidines .
  • Molecular Networking : Mass spectrometry-based clustering () could group the target compound with other pyrazolo[3,4-d]pyrimidines based on fragmentation patterns (e.g., loss of methylsulfanyl or acetamide groups) .
  • Bioactivity Clustering : demonstrates that structurally similar compounds cluster by mode of action. The target compound’s bioactivity profile may align with kinase inhibitors, whereas Example 53’s chromene group may shift its cluster toward epigenetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.